3-((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic organic compound. This compound stands out due to its unique combination of structural elements: a 1,2,4-triazole ring, a benzo[d]thiazole moiety, and a trifluoromethylphenyl group. These structural features make it particularly interesting for applications in pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reactions:
Formation of the 1,2,4-triazole ring: : Reacting hydrazine with isopropylthiocyanate and aldehydes to form the triazole precursor.
Coupling with the benzo[d]thiazole moiety: : Through a nucleophilic substitution reaction, often catalyzed by acids or bases, the triazole intermediate is linked to the benzo[d]thiazole.
Introduction of the trifluoromethyl group: : This step usually involves the use of trifluoromethylating agents such as CF3I or trifluoromethyl sulfonates under mild conditions.
Industrial Production Methods: In industrial settings, the preparation of this compound is scaled up using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation at the sulfur atom of the isopropylthio group, forming sulfoxides or sulfones.
Reduction: : Reduction reactions typically occur at the triazole ring or the benzo[d]thiazole ring, depending on the reducing agents used.
Substitution: : Nucleophilic or electrophilic substitutions can occur, particularly at the trifluoromethylphenyl group or the triazole ring.
Oxidation: : m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halides, triflates, and strong nucleophiles like amines or thiols.
Oxidation products: : Sulfoxides, sulfones.
Reduction products: : Reduced triazole or benzo[d]thiazole derivatives.
Substitution products: : Modified triazole or benzo[d]thiazole derivatives with varied functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules due to its rich functional group diversity. It's used in developing catalysts and novel materials.
Biology: Biologically, the compound exhibits potential antimicrobial, antifungal, and antiviral properties, making it a candidate for drug development.
Medicine: In medicine, the compound is being explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors implicated in diseases.
Industry: Industrially, the compound is useful in the development of polymers and advanced materials due to its stability and unique electronic properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: : It can inhibit enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: : The compound can modulate receptor activity, either agonistically or antagonistically.
Signal Transduction Pathways: : It interferes with cellular signal transduction pathways, influencing various cellular functions and responses.
Comparison with Similar Compounds
Comparison with Other Triazole Compounds: Compared to other triazole compounds, 3-((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is unique due to its combination of a trifluoromethyl group and a benzo[d]thiazole moiety, which enhances its lipophilicity and potential biological activity.
Similar Compounds:Fluconazole: : Another triazole with antifungal properties, but it lacks the benzo[d]thiazole moiety.
Voriconazole: : Similar in structure but with different substituents on the triazole ring, leading to different pharmacological properties.
In essence, the unique structural combination in this compound distinguishes it from its peers, paving the way for innovative applications in multiple fields.
Properties
IUPAC Name |
3-[[5-propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4OS2/c1-12(2)29-18-25-24-17(11-26-15-8-3-4-9-16(15)30-19(26)28)27(18)14-7-5-6-13(10-14)20(21,22)23/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZAICANSNNHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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